molecular formula C18H15N3O B15351326 4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole

4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B15351326
M. Wt: 289.3 g/mol
InChI Key: FHCPPTWLAGSJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique oxazole ring fused with a naphthyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Naphthyridine Moiety: The naphthyridine group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and functionalized naphthyridine derivatives .

Scientific Research Applications

4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2

InChI Key

FHCPPTWLAGSJCG-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.